molecular formula C19H13ClN2O3S B2553048 methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate CAS No. 868674-21-9

methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate

Cat. No.: B2553048
CAS No.: 868674-21-9
M. Wt: 384.83
InChI Key: ZOWNEUCXQKDARL-VZCXRCSSSA-N
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Description

Methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound with a unique structure that includes a benzothiazole ring, a chlorinated substituent, and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Chlorinated Substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole intermediate with propargyl bromide under basic conditions.

    Formation of the Carbamoyl Benzoate: The final step involves the reaction of the chlorinated benzothiazole with methyl 4-aminobenzoate under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The prop-2-yn-1-yl group can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Propargyl benzoate: Similar structure but lacks the benzothiazole ring.

    Methyl 4-(prop-2-yn-1-yl)benzoate: Similar structure but lacks the chlorinated benzothiazole moiety.

    3-Methoxy-4-(prop-2-yn-1-yl)benzoate: Similar structure but with a methoxy group instead of the benzothiazole ring.

Uniqueness

Methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is unique due to the presence of the benzothiazole ring, chlorinated substituent, and prop-2-yn-1-yl group, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate (CAS Number: 868674-21-9) is a compound of interest due to its unique structural features and potential biological activities. The compound contains a benzothiazole moiety, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C16H14ClN3O2S\text{C}_{16}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, particularly focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluated the effectiveness of related benzothiazole compounds against several bacterial strains, showing promising results in inhibiting growth at low concentrations. This compound is hypothesized to possess similar antimicrobial effects due to its structural analogies.

Anticancer Properties

Benzothiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases. The specific activity of methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yloxy)-2,3-dihydrobenzothiazole]carbamoyl}benzoate against particular cancer types warrants further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented through inhibition assays targeting pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.

Research Findings and Case Studies

StudyFindings
Study on Benzothiazole DerivativesDemonstrated significant antibacterial activity against Gram-positive bacteria with MIC values in the low micromolar range.
Cytotoxicity AssayShowed that related benzothiazole compounds induced apoptosis in breast cancer cell lines with IC50 values under 20 µM.
Inflammation Modulation StudyFound that benzothiazole derivatives reduced TNF-alpha levels in LPS-stimulated macrophages by 40%.

The mechanisms underlying the biological activities of methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yloxy)-2,3-dihydrobenzothiazole]carbamoyl}benzoate are likely multifaceted:

  • Enzyme Inhibition : Compounds with similar structures may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate inflammation or apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some benzothiazole derivatives induce oxidative stress in target cells, leading to cell death.

Properties

IUPAC Name

methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c1-3-11-22-16-14(20)5-4-6-15(16)26-19(22)21-17(23)12-7-9-13(10-8-12)18(24)25-2/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWNEUCXQKDARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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